6-{[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]OXY}-2-METHYL-2,3-DIHYDROPYRIDAZIN-3-ONE
Overview
Description
6-{[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]OXY}-2-METHYL-2,3-DIHYDROPYRIDAZIN-3-ONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazine ring substituted with piperidine groups and a pyridazinone moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]OXY}-2-METHYL-2,3-DIHYDROPYRIDAZIN-3-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate nitrile or amine precursors under acidic or basic conditions.
Substitution with Piperidine Groups: The triazine ring is then functionalized with piperidine groups through nucleophilic substitution reactions, often using piperidine and a suitable leaving group.
Formation of the Pyridazinone Moiety: The pyridazinone ring is synthesized separately and then coupled with the triazine ring through a condensation reaction, typically under reflux conditions with a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-{[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]OXY}-2-METHYL-2,3-DIHYDROPYRIDAZIN-3-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides, often in the presence of a catalyst or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
6-{[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]OXY}-2-METHYL-2,3-DIHYDROPYRIDAZIN-3-ONE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-{[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]OXY}-2-METHYL-2,3-DIHYDROPYRIDAZIN-3-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO): A stable free radical used as an oxidizing agent in organic synthesis.
4,6-Dichloro-1,3,5-triazine: A triazine derivative used in the synthesis of various organic compounds.
Pyridazinone Derivatives: Compounds with similar pyridazinone moieties, studied for their biological activity.
Uniqueness
6-{[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]OXY}-2-METHYL-2,3-DIHYDROPYRIDAZIN-3-ONE is unique due to its combination of a triazine ring with piperidine groups and a pyridazinone moiety. This unique structure imparts specific chemical properties and reactivity, making it valuable for various scientific research applications.
Properties
IUPAC Name |
6-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]oxy]-2-methylpyridazin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N7O2/c1-23-15(26)9-8-14(22-23)27-18-20-16(24-10-4-2-5-11-24)19-17(21-18)25-12-6-3-7-13-25/h8-9H,2-7,10-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJDQEKSPMHBLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)OC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N7O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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